Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-
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Overview
Description
Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- is a compound used in scientific research. It offers immense potential for studying various chemical processes and reactions due to its unique structure and properties.
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
It’s known that the interaction of a compound with its targets often involves binding to the active site, leading to a change in the target’s conformation or activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and the target site .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
The preparation of Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- involves synthetic routes that typically include the reaction of 4-fluorobenzoyl chloride with 2-naphthylamine in the presence of a base, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often involve solvents like dichloromethane or toluene and catalysts such as triethylamine . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- is utilized in various scientific research applications:
Chemistry: It is used to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials and as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]- can be compared with other similar compounds, such as:
4-Fluoro-N-(2-naphthyl)benzamide: Similar in structure but lacks the thiazole ring, which may affect its reactivity and biological activity.
4-Fluoro-N-(1-naphthyl)benzamide: Another structural isomer with different positional substitution, leading to variations in chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-17-9-7-14(8-10-17)19(24)23-20-22-18(12-25-20)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBXYNLOABXELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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